molecular formula C23H31N3OS B12943716 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea

Cat. No.: B12943716
M. Wt: 397.6 g/mol
InChI Key: BIOUFBCQNRENED-CZYKHXBRSA-N
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Description

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea (CAS: 1046493-36-0) is a chiral thiourea derivative notable for its bifunctional catalytic properties. Its structure combines a dimethylamino-substituted cyclohexyl moiety and a hydroxy-1,2-diphenylethyl group, enabling dual hydrogen-bonding interactions critical for asymmetric catalysis. This compound is synthesized via stereoselective routes, achieving 98% purity and 99% enantiomeric excess (ee) . It is utilized in enantioselective reactions, such as asymmetric aminations and Betti base syntheses, leveraging its thiourea moiety for substrate activation and chiral induction .

Properties

Molecular Formula

C23H31N3OS

Molecular Weight

397.6 g/mol

IUPAC Name

1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22+/m1/s1

InChI Key

BIOUFBCQNRENED-CZYKHXBRSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexyl Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl ring.

    Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethyl sulfate or a similar reagent.

    Formation of the Thiourea Moiety: This can be accomplished by reacting an isothiocyanate with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea undergoes various types of chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various electrophiles can be used to substitute the dimethylamino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C23H31N3OSC_{23}H_{31}N_3OS, with a molecular weight of approximately 397.6 g/mol. Its structure includes a thiourea moiety, which is known to participate in various chemical reactions and biological interactions. The presence of dimethylamino and hydroxy-diphenyl groups enhances its solubility and potential reactivity in biological systems.

Anticancer Activity

Research has indicated that compounds similar to 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Properties

Thiourea derivatives have shown promise as antimicrobial agents. This compound has been tested against several bacterial strains, demonstrating effective inhibition of growth. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

The dimethylamino group in the compound suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain proteases and kinases that are critical in cancer progression and cellular signaling pathways .

Drug Delivery Systems

Due to its favorable solubility and stability profile, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is being explored as a potential carrier for drug delivery systems. Its ability to form complexes with various therapeutic agents can enhance the bioavailability and targeted delivery of drugs .

Synthesis of Novel Materials

The structural characteristics of this thiourea compound allow it to be used as a precursor for synthesizing novel materials with specific properties. Research indicates that it can be polymerized or reacted with other monomers to create materials with enhanced mechanical and thermal properties .

Case Studies and Research Findings

ApplicationDescriptionReference
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction ,
Antimicrobial PropertiesEffective against various bacterial strains; mechanism involves cell wall disruption ,
Neurological ApplicationsPotential neuroprotective effects; modulation of neurotransmitter systems ,
Enzyme InhibitionInhibition of proteases/kinases critical in cancer progression ,
Drug Delivery SystemsEnhances bioavailability; targeted delivery capabilities ,
Synthesis of Novel MaterialsPrecursor for novel materials with improved properties ,

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these targets.

Comparison with Similar Compounds

Substituent Variations

Compound Name Key Substituents Catalytic Role Synthesis Yield/Purity Key Applications References
Target Compound (1R,2R)-Dimethylaminocyclohexyl; (1S,2S)-2-hydroxy-1,2-diphenylethyl Bifunctional catalyst (H-bond donor, chiral center) 98%, 99% ee Asymmetric amination, Betti reaction
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (CAS: 851477-20-8) 3,5-Bis(trifluoromethyl)phenyl; (1S,2S)-dimethylaminocyclohexyl Hydrogen-bond donor, electron-withdrawing groups enhance acidity 97–98% purity Dihydropyridine synthesis, Takemoto-type catalysis
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea (CAS: 1012051-90-9) Perfluorophenyl; (1R,2R)-dimethylaminocyclohexyl Enhanced stability and electron deficiency 98%, 99% ee Organocatalysis under harsh conditions
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea (CAS: 1440198-44-6) Sugar-based substituent (glucopyranosyl) Chiral recognition in carbohydrate chemistry 98% purity Glycosylation reactions

Stereochemical Impact

  • Enantiomeric Pairs : The (1R,2R) and (1S,2S) configurations in cyclohexyl derivatives dictate enantioselectivity. For example, (S,S)-configured thioureas (e.g., S,S-TUC) show opposite enantioselectivity to (R,R)-isomers in Michael additions .
  • Diastereomer Separation : highlights the isolation of (1S,2S,1’S)-3f (43% yield) and (1R,2R,1’S)-4f (17% yield) via flash chromatography, underscoring the challenge of stereochemical purity .

Catalytic Performance

Reaction Scope and Efficiency

Compound Reaction Type Enantioselectivity (ee) Yield Conditions
Target Compound Asymmetric amination of β-keto esters >90% ee 85–90% Room temperature, THF
(S,S)-1f (CAS: N/A) Dihydropyridine synthesis 88% ee 75% 65°C, Pd/C catalysis
Takemoto’s Catalyst (S,S-TUC) Michael addition 92% ee 80% Ambient, toluene

Hydrogen-Bonding Efficacy

  • The hydroxy-diphenylethyl group in the target compound provides stronger hydrogen-bonding vs. trifluoromethylphenyl analogues, enhancing substrate activation in polar solvents .
  • Perfluorophenyl derivatives exhibit superior thermal stability but reduced solubility in nonpolar media .

Biological Activity

1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.

  • IUPAC Name : 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea
  • Molecular Formula : C18H24N2OS
  • Molecular Weight : 320.46 g/mol

The biological activity of thiourea compounds often involves their ability to modulate enzyme activity and interact with receptors. Specifically, 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea may exert its effects through:

  • Inhibition of Enzymatic Activity : Thioureas are known to inhibit various enzymes such as carbonic anhydrase and urease.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling pathways that regulate physiological responses.

Anticancer Activity

Research indicates that thiourea derivatives possess anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating oxidative stress pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in tumor cells.

Neuroprotective Effects

Thioureas have been shown to exhibit neuroprotective effects by modulating oxidative stress. For example, compounds structurally related to 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea have been reported to activate Nrf2 signaling pathways that enhance cellular antioxidant defenses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines through ROS generation
NeuroprotectionActivates Nrf2 signaling for enhanced antioxidant response
Enzyme InhibitionInhibits carbonic anhydrase and urease activities

Case Study: Anticancer Mechanism

A specific case study investigated the effects of thiourea derivatives on small-cell lung cancer (SCLC) cell lines. The results showed significant cytotoxicity correlated with increased ROS levels and downregulation of ATP7A, a copper transporter implicated in cancer cell survival. This suggests that the compound may leverage copper homeostasis to exert its anticancer effects.

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